Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate
Description
Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate (CAS: 874133-46-7) is a nitro-substituted naphthalene derivative with an oxyacetate ester functional group. It is primarily used in laboratory settings for synthetic chemistry and materials science research. The compound features a naphthalene core substituted with a nitro group at the 4-position and an acetoxy methyl ester at the 1-position. Its molecular structure combines aromaticity with electron-withdrawing (nitro) and electron-donating (ester) groups, making it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
methyl 2-(4-nitronaphthalen-1-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-18-13(15)8-19-12-7-6-11(14(16)17)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQOKNHRHTYZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the following molecular structure:
- Chemical Formula : CHNO
- Molecular Weight : 233.23 g/mol
The compound is characterized by the presence of a nitronaphthalene moiety, which is known to influence its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, related naphthalene derivatives have shown micromolar activity against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 10 | |
| Compound B | HeLa | 5 | |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
This compound may also function as an inhibitor for specific enzymes. For example, related compounds have been shown to inhibit aldo-keto reductases (AKRs), which play crucial roles in steroid metabolism and cancer progression. The inhibition of these enzymes can lead to reduced testosterone formation in prostate cancer cells, indicating potential therapeutic applications .
Table 2: Enzyme Inhibition Data
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of naphthalene derivatives, this compound was included in a screening panel. The results indicated that while it did not exhibit the highest potency compared to other analogs, it still demonstrated notable activity against specific cancer cell lines. Further optimization of the chemical structure may enhance its efficacy.
Case Study 2: Inhibition of AKR Enzymes
A comparative analysis was conducted on various naphthalene derivatives for their ability to inhibit AKR enzymes. This compound was found to have moderate inhibition potential. The study highlighted the importance of substituent groups on the naphthalene ring in modulating enzyme affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate against analogous compounds, focusing on structural features, physicochemical properties, synthesis, and applications. Key comparisons are summarized in Table 1.
Structural and Functional Group Analysis
Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate (CAS: 1980086-65-4) Structure: Features a phenyl group directly attached to the acetoxy moiety instead of an ether-linked oxygen.
Methyl (2-chloro-6-nitrophenoxy)acetate (CAS: 669758-45-6) Structure: A simpler phenoxy derivative with nitro and chloro substituents on a benzene ring. Impact: The absence of a fused naphthalene ring reduces molecular weight (245.61 g/mol) and may enhance solubility in polar solvents .
Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate
- Structure : Incorporates a chromen-2-one (coumarin) core with a ketone group.
- Impact : The chromen ring introduces conjugation, altering UV-Vis absorption properties and enabling fluorescence applications .
Methyl 2-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate (CAS: 858752-15-5) Structure: Combines a chromenone ring with naphthylmethoxy and chloro substituents. Impact: The extended π-system and multiple substituents enhance lipophilicity, favoring membrane permeability in biological studies .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
